molecular formula C16H21NO4 B1448377 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate CAS No. 1803599-76-9

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate

Cat. No.: B1448377
CAS No.: 1803599-76-9
M. Wt: 291.34 g/mol
InChI Key: TYILNRYTUQNEQF-UHFFFAOYSA-N
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Description

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its unique structure, which includes an azetidine ring, a benzyl group, and a tert-butyl ester.

Preparation Methods

The synthesis of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl and tert-butyl ester groups. One common method includes the use of azetidine-1,3-dicarboxylate as a starting material, which is then reacted with benzyl bromide and tert-butyl alcohol under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized compounds .

Comparison with Similar Compounds

Similar compounds to 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate include:

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYILNRYTUQNEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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